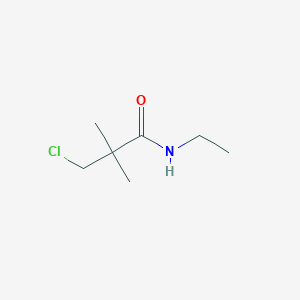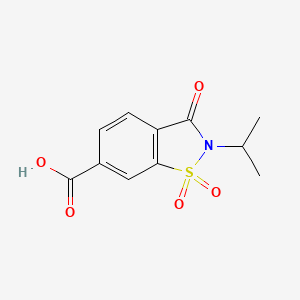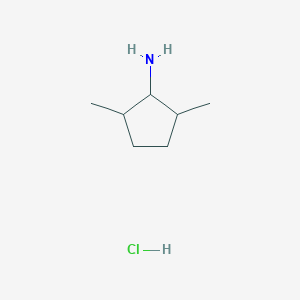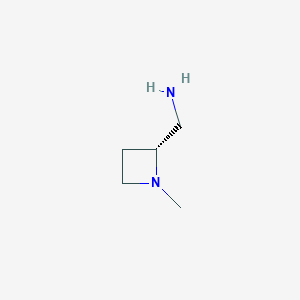
4-(1-羟乙基)哌啶-2-酮
描述
4-(1-Hydroxyethyl)piperidin-2-one is a compound with the molecular weight of 143.19 . It is an oil at room temperature .
Synthesis Analysis
Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidines has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The IUPAC name of 4-(1-Hydroxyethyl)piperidin-2-one is 4-(1-hydroxyethyl)piperidin-2-one . The InChI code is 1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
4-(1-Hydroxyethyl)piperidin-2-one is an oil at room temperature .科学研究应用
药物设计和医药应用
4-(1-羟乙基)哌啶-2-酮: 是一种哌啶衍生物,哌啶类化合物在医药行业中占有重要地位。 哌啶结构存在于二十多种药物类别中,包括生物碱 。由于其潜在的生物活性,该化合物可用作合成各种药物的构建块。
生物活性哌啶的合成
该化合物是合成生物活性哌啶的前体。 它可以发生分子内和分子间反应形成取代哌啶、螺哌啶、稠合哌啶和哌啶酮,这些化合物具有广泛的药理活性 。
潜在药物的开发
最近在潜在药物的发现和生物学评估方面的进展突出了哌啶部分的重要性,4-(1-羟乙基)哌啶-2-酮 可用于开发新药,特别是作为合成具有哌啶结构化合物的中间体 。
不对称氢化催化剂
该化合物也可能在不对称氢化领域找到应用,哌啶衍生物在该领域用作催化剂中的配体。 这些催化剂可以促进手性分子的生产,手性分子在某些药物的开发中至关重要 。
双重抑制剂的设计
哌啶衍生物,包括 4-(1-羟乙基)哌啶-2-酮,可以被设计为针对特定蛋白质或酶的双重抑制剂。 例如,它们可用于设计靶向多种激酶的抑制剂,这在癌症治疗中具有价值 。
分子框架中的化学多样性
该化合物有助于分子框架的化学多样性,这对药理学上有趣的化合物至关重要。 将其包含在分子结构中可以产生具有不同生物活性的多种组成 。
安全和危害
The compound has been classified as a warning under the GHS07 pictogram . It has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
未来方向
Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This could be a potential future direction for research involving 4-(1-Hydroxyethyl)piperidin-2-one.
作用机制
Target of Action
It is known that piperidine derivatives, to which this compound belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives . These reactions can affect various biochemical pathways and have downstream effects.
Result of Action
As a piperidine derivative, it is likely to have various biological and pharmacological activities
生化分析
Biochemical Properties
4-(1-Hydroxyethyl)piperidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific enzymes involved in hydrogenation and cyclization reactions . These interactions are essential for the compound’s biological activity and pharmacological applications.
Cellular Effects
The effects of 4-(1-Hydroxyethyl)piperidin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, 4-(1-Hydroxyethyl)piperidin-2-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific proteins and enzymes is crucial for its biological activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1-Hydroxyethyl)piperidin-2-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of 4-(1-Hydroxyethyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that the compound’s activity is dose-dependent .
Metabolic Pathways
4-(1-Hydroxyethyl)piperidin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and metabolite levels. These interactions are essential for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 4-(1-Hydroxyethyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
4-(1-Hydroxyethyl)piperidin-2-one is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its function and activity .
属性
IUPAC Name |
4-(1-hydroxyethyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-2-3-8-7(10)4-6/h5-6,9H,2-4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIWKIBOIHRODJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine](/img/structure/B1449851.png)





![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)




![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)
![Pyrido[4,3-d]pyrimidine-4,6(5H)-dicarboxylic acid, 2-chloro-7,8-dihydro-, 6-(1,1-dimethylethyl) 4-ethyl ester](/img/structure/B1449873.png)
